REACTION_CXSMILES
|
[N:1]1([CH:6]2[CH2:20][CH:9]3[CH2:10][N:11](C(OC(C)(C)C)=O)[CH2:12][CH:8]3[CH2:7]2)[CH:5]=[N:4][N:3]=[N:2]1>Cl.O1CCOCC1>[N:1]1([CH:6]2[CH2:20][CH:9]3[CH2:10][NH:11][CH2:12][CH:8]3[CH2:7]2)[CH:5]=[N:4][N:3]=[N:2]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The product was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C1CC2C(CNC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 395 mg | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |